Tetraallyl pyromellitate
Description
Overview and Significance of Polyfunctional Monomers in Polymer Science
In polymer science, a monomer is a small molecule that can chemically bond with other molecules to form a long, repeating chain known as a polymer. specialchem.comdtic.mil The functionality of a monomer refers to the number of polymerizable groups it contains. researchgate.net While monofunctional monomers have one such group and bifunctional monomers have two, polyfunctional monomers possess multiple reactive sites. researchgate.netyok.gov.tr This multi-reactivity is a key feature; bifunctional monomers typically form linear, chain-like polymers, whereas monomers with higher functionality, like tetraallyl pyromellitate, can create interconnected, three-dimensional network structures. yok.gov.tr
The significance of polyfunctional monomers lies in their ability to act as cross-linking agents. Cross-linking is the process of forming covalent or ionic bonds between individual polymer chains, resulting in a single, continuous network. dtic.milchempoint.com This transformation from a collection of individual chains to an interconnected matrix dramatically alters the material's properties. The resulting thermosetting polymers exhibit significantly improved characteristics compared to their linear, thermoplastic counterparts. scienomics.com These enhancements include:
Improved Mechanical Properties: Cross-linking increases tensile strength, stiffness, and hardness by creating a rigid structure that resists deformation under stress. specialchem.comscienomics.com
Increased Chemical and Solvent Resistance: The tightly bound network restricts the diffusion of solvents and other chemicals into the polymer matrix, making the material more durable in harsh environments. specialchem.comdtic.mil
The ability to control the density of cross-links by varying the amount of polyfunctional monomer allows for the fine-tuning of a polymer's final properties to meet the demands of specific, high-performance applications. specialchem.com
Historical Context of this compound in Polymer Chemistry
The scientific journey of polymers began long before their chemical nature was understood, with the modification of natural polymers like rubber and cellulose (B213188) dating back to the 19th century. wiley-vch.de The foundational concept of polymers as giant, covalently bonded macromolecules was proposed by Hermann Staudinger in the 1920s, a discovery that earned him the Nobel Prize and laid the groundwork for modern polymer science. yok.gov.tr
Within this broader history, allyl-containing monomers have been a subject of interest for polymerization. However, they have historically presented challenges, often resulting in low molecular weight polymers due to the stability of the resulting allyl radical, which can hinder chain propagation. yok.gov.trcambridge.org The development of polyfunctional allyl monomers, such as this compound, represents a strategic approach to overcome these limitations and leverage the reactivity of the allyl group for creating highly cross-linked materials.
Scope and Research Objectives for this compound Studies
Research involving this compound is primarily focused on its application as a cross-linking agent to enhance the performance of polymeric materials. The central objective is to utilize its tetrafunctionality—the four allyl groups—to create densely cross-linked networks, thereby improving the thermomechanical properties and durability of various resins and composites. dtic.milscienomics.com
Specific research objectives for studies involving this compound include:
Evaluating Curing Efficiency: Researchers investigate its effectiveness in curing and hardening unsaturated polymer systems. Studies have compared its performance against other cross-linking agents, analyzing parameters like the speed of the gelation process and the activation energy required for the cross-linking reaction to proceed. researchgate.net
Developing Novel Polymer Formulations: this compound is included in the development of new material compositions. For instance, it has been cited as a potential cross-linking coagent in foamable polymer compositions, where the formation of a cross-linked network can influence the foam's structure and physical properties. justia.com
Use in Radiation-Curable Systems: The allyl groups in the molecule can participate in radical polymerization, making it suitable for use in formulations that are cured using radiation, which is a common technique for producing coatings and photoresists. epo.orggoogleapis.com
Research Findings
The following tables present specific research data related to this compound.
A study was conducted to compare the efficacy of several curing agents, including this compound (designated as ester II), for curing an unsaturated film-forming copolymer containing polybutadiene (B167195) fragments. The gelation process and effective activation energies were determined. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQWIORQJRILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334648 | |
| Record name | Tetraallyl pyromellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13360-98-0 | |
| Record name | Tetraallyl pyromellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature, Chemical Structure, and Classification of Tetraallyl Pyromellitate
IUPAC Naming Conventions and Chemical Abstracts Service Registry Number (CAS RN: 13360-98-0)
In accordance with the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for tetraallyl pyromellitate is tetra(prop-2-en-1-yl) benzene-1,2,4,5-tetracarboxylate. A commonly used synonym is 1,2,4,5-benzenetetracarboxylic acid, 1,2,4,5-tetra-2-propen-1-yl ester. The Chemical Abstracts Service (CAS) has assigned the registry number 13360-98-0 to this compound, which serves as a unique identifier for this specific chemical substance researchgate.net.
Molecular Formula (C22H22O8) and Molecular Weight (414.41 g/mol )
The molecular formula of this compound is C22H22O8. This indicates that each molecule is composed of 22 carbon atoms, 22 hydrogen atoms, and 8 oxygen atoms. Based on this composition, the calculated molecular weight of the compound is 414.41 g/mol .
| Identifier | Value |
|---|---|
| IUPAC Name | tetra(prop-2-en-1-yl) benzene-1,2,4,5-tetracarboxylate |
| CAS Registry Number | 13360-98-0 |
| Molecular Formula | C22H22O8 |
| Molecular Weight | 414.41 g/mol |
Structural Isomerism and Stereochemical Considerations
Structural isomerism in this compound can arise from the arrangement of the four allyl ester groups on the benzene (B151609) ring. Pyromellitic acid itself is 1,2,4,5-benzenetetracarboxylic acid. Isomers would involve different substitution patterns on the benzene ring, such as 1,2,3,4- (prehnitic acid), 1,2,3,5- (mellophanic acid), or 1,2,4,6- (durylic acid) substitution, leading to tetraallyl prehnitate, tetraallyl mellophanate, and tetraallyl durylate, respectively. However, this compound specifically refers to the 1,2,4,5-substituted isomer.
Within the this compound molecule, there are no chiral centers, meaning it does not exhibit enantiomerism or diastereomerism. The allyl groups themselves possess a plane of symmetry. While rotation around the single bonds connecting the ester groups to the benzene ring can lead to different conformations (conformational isomers), these interconvert rapidly at room temperature and are not typically considered distinct isomers.
Classification within Allyl Esters of Polycarboxylic Acids
This compound is classified as an allyl ester of a polycarboxylic acid. This classification is based on its key structural features:
Polycarboxylic Acid Derivative: It is derived from pyromellitic acid, an aromatic tetracarboxylic acid. The presence of four carboxyl groups allows for the formation of four ester linkages.
Allyl Ester: The alcohol component of the ester is allyl alcohol (prop-2-en-1-ol). The presence of the allyl group, with its carbon-carbon double bond, is a defining characteristic.
The reactivity of this compound is largely dictated by the presence of these two functional groups. The allyl groups are susceptible to addition reactions, particularly polymerization, across the double bonds. This property makes it a useful cross-linking agent in the production of polymers and resins. The ester linkages, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield pyromellitic acid and allyl alcohol. The aromatic ring provides thermal stability to the molecule. As an ester of a polycarboxylic acid, its physical properties, such as boiling point and viscosity, are significantly higher than those of simple allyl esters.
Synthetic Methodologies for Tetraallyl Pyromellitate
Esterification Reactions of Pyromellitic Acid Derivatives
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. In the context of tetraallyl pyromellitate synthesis, derivatives of pyromellitic acid, such as its dianhydride or tetrachloroanhydride, are often preferred over the acid itself due to their higher reactivity, which facilitates the esterification process.
The reaction between pyromellitic dianhydride (PMDA) and allyl alcohol is a common and direct method for synthesizing this compound. This process occurs in a stepwise manner. The first stage involves the alcoholysis of the anhydride (B1165640) rings, a rapid reaction that occurs under mild conditions. researchgate.netdatapdf.comnih.gov In this step, two molecules of allyl alcohol react with one molecule of PMDA to open the two anhydride rings, forming a dicarboxylic acid-diester intermediate.
The synthesis can be represented by the following chemical equation:
C₁₀H₂O₆ (Pyromellitic Dianhydride) + 4 C₃H₆O (Allyl Alcohol) → C₂₂H₂₂O₈ (this compound) + 2 H₂O
Mild conditions can be employed to control the reaction, allowing for the differentiation of the four equivalent carbonyl groups of pyromellitic dianhydride. datapdf.comnih.gov For instance, the reaction of PMDA with a stoichiometric amount of allyl alcohol in a solvent like dichloromethane (B109758) with triethylamine (B128534) can lead to the formation of partial esters. datapdf.comnih.gov To achieve the complete synthesis of the tetraallyl ester, an excess of allyl alcohol is typically used along with conditions that favor complete esterification.
An alternative synthetic route employs the tetrachloroanhydride of pyromellitic acid (pyromellitoyl chloride) as the starting material. Acid chlorides are highly reactive acylating agents, and their reaction with alcohols provides a high-yield pathway to esters. This method avoids the equilibrium limitations associated with Fischer esterification by producing hydrogen chloride (HCl) as a byproduct instead of water.
The reaction involves the nucleophilic attack of the hydroxyl group of allyl alcohol on the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming the ester linkage. This process is repeated for all four acid chloride groups. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct, which drives the reaction to completion.
C₁₀H₂Cl₄O₄ (Tetrachloroanhydride of Pyromellitic Acid) + 4 C₃H₆O (Allyl Alcohol) → C₂₂H₂₂O₈ (this compound) + 4 HCl
This method is advantageous as it is generally faster and proceeds to completion without the need for water removal. The high reactivity of the acid chloride allows the reaction to proceed under milder temperature conditions compared to the esterification starting from the dianhydride.
Reaction Parameters and Optimization in this compound Synthesis
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters include the molar ratio of reactants, catalyst type and concentration, temperature, and reaction time. researchgate.net
Molar Ratio : In the synthesis starting from PMDA, a stoichiometric excess of allyl alcohol is generally used. This excess helps to shift the reaction equilibrium towards the product side, ensuring complete esterification of all four carboxylic acid groups. For analogous syntheses like that of tetraoctyl pyromellitate, an alcohol-to-dianhydride molar ratio of 7:1 has been found to be optimal, leading to a conversion of 99.60%. researchgate.net
Catalyst : Acid catalysts are commonly employed to accelerate the esterification of the carboxylic acid groups formed after the anhydride ring-opening. Examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and solid superacid catalysts like SO₄²⁻/TiO₂-Al₂O₃. masterorganicchemistry.comresearchgate.net Organometallic catalysts, such as tetrabutyl titanate or tetraisopropyl titanate, are also effective, particularly at higher temperatures. atlantis-press.compatsnap.com The optimal catalyst concentration for a similar process was found to be 1.8% relative to the mass of pyromellitic dianhydride. researchgate.net
Temperature : The reaction temperature influences the reaction rate. For the synthesis of tetraoctyl pyromellitate from pyromellitic acid, the esterification is typically carried out at temperatures between 190 and 220°C. patsnap.comgoogle.com Higher temperatures increase the reaction rate but can also lead to side reactions, such as the polymerization of allyl alcohol or degradation of the product. nih.gov Therefore, an optimal temperature must be determined to balance reaction speed and selectivity.
Reaction Time : The reaction must be allowed to proceed for a sufficient duration to ensure high conversion. The progress of the reaction is often monitored by measuring the acid value of the reaction mixture, with the reaction being stopped when the acid value drops below a specific threshold, for instance, less than 0.25 mg KOH/g. patsnap.comgoogle.com For similar esterifications, optimal reaction times have been reported to be around 3.0 hours. researchgate.net
The interplay of these parameters is crucial, and factorial design experiments are often used to determine the optimal conditions for achieving high yields and purity. rsc.org
Table 1: Optimization of Reaction Parameters for Pyromellitate Ester Synthesis (Based on Analogous Systems)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Outcome | Reference |
| Molar Ratio (Alcohol:PMDA) | 4:1 | 5:1 | 7:1 | 7:1 | 99.60% conversion | researchgate.net |
| Catalyst Concentration (% w/w) | 1.0% | 1.5% | 1.8% | 1.8% | High conversion rate | researchgate.net |
| Reaction Temperature (°C) | 190 | 210 | 220 | 220 | Reaction time of 2.5 hours | patsnap.com |
| Reaction Time (hours) | 2.0 | 3.0 | 4.0 | 3.0 | 99.60% conversion | researchgate.net |
Purification Techniques for High-Purity this compound
After the synthesis, the crude this compound product contains unreacted starting materials, catalyst residues, by-products, and excess allyl alcohol. Achieving high purity requires a multi-step purification process. rochester.edu
Removal of Excess Alcohol : The excess allyl alcohol is typically removed by distillation. Due to the high boiling point of this compound, this is often performed under reduced pressure (vacuum distillation) to prevent thermal degradation of the product. patsnap.com
Neutralization and Washing : The crude product is washed to remove the acid catalyst and any remaining acidic by-products. This is usually done by washing with an alkaline solution, such as sodium carbonate or sodium hydroxide (B78521) solution, followed by washing with water until the product is neutral. The aqueous phase is then separated. patsnap.comgoogle.com
Decolorization : If the product is colored due to impurities, a decolorization step is employed. This typically involves treating the product with an adsorbent material like activated carbon or a porous material, followed by filtration to remove the adsorbent. patsnap.comgoogle.com
Final Purification : For achieving very high purity, techniques such as column chromatography can be used to separate the desired product from any remaining impurities. rochester.eduemu.edu.tr Crystallization is another effective method if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent. rochester.eduemu.edu.tr The choice of solvent is critical for successful crystallization, ensuring that the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
The purity of the final product can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. emu.edu.tr
Reactivity and Reaction Mechanisms of Tetraallyl Pyromellitate
Radical Polymerization Mechanisms Initiated or Propagated by Allylic Groups
Radical polymerization is a fundamental process for synthesizing a wide variety of polymers. wikipedia.orgfujifilm.com It proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.comlongdom.org The allylic groups of Tetraallyl pyromellitate are the primary sites of reactivity in these mechanisms.
Initiation Pathways and Radical Formation
The initiation of radical polymerization requires the generation of free radicals, which are highly reactive species with an unpaired electron. longdom.org This is typically achieved through the decomposition of an initiator molecule, such as a peroxide or an azo compound, under the influence of heat or light. fujifilm.comlongdom.org
The process begins when an initiator molecule breaks down to form primary radicals. wikipedia.org These initiator radicals then attack one of the carbon-carbon double bonds within an allyl group of the this compound molecule. wikipedia.org The radical adds to the double bond, breaking the pi bond and forming a new, more stable sigma bond. This process transfers the radical center to the monomer unit, creating an active monomeric free radical species that can propagate the polymer chain. wikipedia.orgfujifilm.com
Key Initiation Steps:
Decomposition of Initiator: An initiator (e.g., benzoyl peroxide) decomposes upon heating to form two free radicals.
Radical Attack: The initiator radical attacks the double bond of an allyl group on the this compound molecule.
Formation of Active Monomer: A new radical is formed on the this compound molecule, which now serves as the starting point for the growing polymer chain. wikipedia.org
Propagation and Chain Transfer Mechanisms
Propagation is the step where the newly formed monomer radical adds to another monomer molecule, extending the polymer chain. youtube.com This process repeats rapidly, adding monomer units one by one to the growing chain. youtube.comyoutube.com
However, the polymerization of allylic monomers like this compound is significantly affected by a process called chain transfer . libretexts.org Chain transfer reactions move the radical center from a growing polymer chain to another molecule, which can be a monomer, solvent, or another polymer chain. libretexts.orgyoutube.com In the case of allylic compounds, intramolecular or intermolecular hydrogen atom abstraction from the carbon adjacent to the double bond is a prevalent chain transfer reaction. libretexts.org
This process, known as allylic transfer, is particularly significant because it generates a stable, resonance-delocalized allylic radical. This new radical is less reactive and less likely to initiate further polymerization, a phenomenon known as degradative chain transfer, which can slow down the polymerization rate and limit the final molecular weight of the polymer. Chain transfer reactions are a primary reason for the formation of branched or network structures when using multifunctional monomers like this compound. libretexts.org
| Reaction Type | Description | Impact on Polymer Structure |
| Propagation | The radical at the end of a growing chain adds to the double bond of a new monomer. | Linear chain growth. |
| Chain Transfer | A radical is transferred from a growing chain to another molecule (e.g., another monomer or polymer chain). libretexts.org | Halts the growth of one chain while initiating another; leads to branching. youtube.com |
| Allylic Transfer | A specific form of chain transfer where a hydrogen atom is abstracted from the carbon next to the allyl double bond. | Creates a stable, less reactive radical, slowing the overall reaction rate and limiting molecular weight. |
Role in Living Radical Polymerization Systems
Living radical polymerization (LRP), also known as controlled radical polymerization (CRP), represents a significant advancement over traditional radical polymerization. youtube.comresearchgate.net LRP techniques allow for precise control over polymer molecular weight, architecture, and functionality by minimizing irreversible termination reactions. youtube.comtcichemicals.com These methods rely on a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant, inactive chains. youtube.commdpi.com
This compound can be incorporated into LRP systems, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, primarily as a crosslinking or branching agent. tcichemicals.comresearchgate.net By introducing this compound at a specific point during a controlled polymerization, it is possible to synthesize complex architectures like star polymers or polymer networks with well-defined segment lengths. mdpi.com
In these systems, the activation of the allyl groups on this compound would be controlled by the LRP equilibrium. This allows for the gradual incorporation of the multifunctional monomer, preventing premature gelation and enabling the formation of more uniform network structures. The ability to control the growth of polymer chains ensures that materials can be designed with specific, tailored properties. youtube.com
Crosslinking Reaction Mechanisms
The most significant industrial application of this compound is as a crosslinking agent. Its four allyl groups can participate in reactions that form chemical bonds between polymer chains, converting a collection of individual chains into a single, continuous network. longdom.org
Covalent Crosslinking Processes
Covalent crosslinking transforms thermoplastic materials into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance. longdom.orgmdpi.com When this compound is mixed with a polymer and subjected to conditions that generate radicals (e.g., heat and a chemical initiator), its allyl groups become reactive sites.
The radicals can be initiated on the polymer backbone or on the this compound molecule. A radical on a polymer chain can add across one of the allyl double bonds of this compound. With four available groups, a single this compound molecule can react with up to four different polymer chains, creating a strong covalent junction point. This process, repeated throughout the material, builds a three-dimensional polymer network. mdpi.com
Irradiation-Induced Crosslinking of Polymers in the Presence of this compound
High-energy radiation, such as gamma rays or electron beams, is a highly effective method for inducing crosslinking in polymers. This technique can be performed at various temperatures and on materials in solid or molten states. The presence of a polyfunctional monomer like this compound, often referred to as a crosslinking sensitizer or promoter, significantly enhances the efficiency of this process.
When a polymer containing this compound is exposed to radiation, the energy absorbed causes the homolytic cleavage of chemical bonds, primarily C-H bonds, creating free radicals along the polymer chains. nih.gov These polymer radicals can then react in several ways:
Direct Combination: Two polymer radicals can combine directly to form a crosslink.
Reaction with this compound: A polymer radical can add to one of the allyl double bonds of this compound. This grafts the molecule to the polymer chain and transfers the radical to the crosslinking agent. This new radical can then react with another polymer chain, ultimately forming a bridge.
Using a sensitizer like this compound accelerates the crosslinking process and leads to a higher crosslink density at a lower radiation dose compared to irradiating the polymer alone. This is crucial for minimizing potential radiation-induced degradation of the polymer backbone. mdpi.com The resulting crosslinked network provides the material with enhanced thermal stability and mechanical properties. mdpi.com
| Parameter | Effect on Irradiation Crosslinking | Rationale |
| Radiation Dose | Increased dose generally leads to a higher degree of crosslinking. mdpi.com | More energy is absorbed, creating a higher concentration of free radicals. |
| This compound Concentration | Higher concentration increases the efficiency of crosslinking up to an optimal point. | Provides more reactive sites for polymer radicals to attach to, facilitating network formation. |
| Polymer Type | The chemical structure of the base polymer affects its susceptibility to radical formation and crosslinking. | Polymers with readily abstractable hydrogen atoms will crosslink more efficiently. |
Peroxide-Initiated Chemical Crosslinking Mechanisms with this compound
The crosslinking of this compound (TAP) initiated by organic peroxides is a classic example of free-radical polymerization. The process is contingent on the thermal decomposition of the peroxide initiator to generate highly reactive free radicals. These radicals then trigger a cascade of reactions leading to the formation of a three-dimensional polymer network. While specific literature detailing the crosslinking of pure TAP is limited, the general mechanism can be inferred from the well-established principles of free-radical polymerization of allyl compounds.
The process commences with the initiation step, where the peroxide (e.g., Dicumyl Peroxide or Benzoyl Peroxide) undergoes homolytic cleavage upon heating to produce two free radicals (RO•).
Initiation: ROOR → 2 RO•
These primary radicals then react with a TAP molecule by abstracting a hydrogen atom from one of the allyl groups, generating a resonance-stabilized allylic radical. This is a crucial step as the reactivity of allyl compounds is often influenced by the stability of the resulting radical.
Hydrogen Abstraction: RO• + CH₂=CH-CH₂-R' → ROH + [CH₂=CH-CH•]-R'
Alternatively, the initiator radical can add across the double bond of an allyl group, though hydrogen abstraction is generally more favorable for allylic compounds due to the formation of a stable radical.
The newly formed TAP radical then initiates the propagation phase. It can react with another TAP monomer by adding to one of its allyl double bonds. This process is repeated, leading to the growth of polymer chains.
Propagation: TAP• + TAP → (TAP)₂• (TAP)n• + TAP → (TAP)n+1•
A key characteristic of the polymerization of polyfunctional monomers like TAP is the potential for cyclization and crosslinking . Intramolecular reactions can lead to the formation of cyclic structures within the growing polymer chain. Intermolecular reactions, where a growing polymer radical reacts with an allyl group on a separate polymer chain, lead to the formation of crosslinks. It is this crosslinking that transforms the liquid monomer into a solid, insoluble network.
Crosslinking: (TAP)n• + (TAP)m → (TAP)n-(TAP)m (crosslinked polymer)
Termination of the growing polymer chains can occur through several mechanisms, including combination or disproportionation of two polymer radicals.
Termination by Combination: (TAP)n• + (TAP)m• → (TAP)n+m
Kinetic Aspects of Polymerization and Crosslinking Reactions
The rate of initiation is primarily dependent on the decomposition rate of the peroxide initiator, which follows first-order kinetics and is highly temperature-dependent. The choice of peroxide is critical, as its decomposition temperature must be appropriate for the desired curing conditions.
The propagation rate is influenced by the reactivity of the TAP monomer and the growing polymer radicals. As previously mentioned, allyl monomers are generally less reactive than vinyl monomers like styrenes or acrylates. This lower reactivity, coupled with the potential for degradative chain transfer, can result in slower polymerization rates.
The crosslinking reaction introduces a significant change in the physical properties of the system. As the reaction proceeds, the viscosity of the medium increases dramatically, eventually leading to gelation – the point at which an infinite, crosslinked network is formed. Beyond the gel point, the mobility of the reacting species becomes severely restricted, and the reaction kinetics can become diffusion-controlled. This means that the rate of reaction is no longer solely determined by the chemical reactivity of the species but also by how quickly they can move to encounter each other within the increasingly viscous network.
The study of the curing kinetics of such systems often involves techniques like Differential Scanning Calorimetry (DSC), which can monitor the heat flow during the reaction and provide information about the reaction rate and the extent of conversion. Isothermal DSC experiments can be used to determine kinetic parameters such as the reaction order and the activation energy.
Below is a hypothetical data table illustrating the kind of kinetic data that could be obtained from such experiments.
Table 1: Hypothetical Kinetic Parameters for the Peroxide-Initiated Crosslinking of this compound at Different Temperatures
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Reaction Order (n) | Activation Energy (Ea) (kJ/mol) |
| 150 | 0.0015 | 1.2 | 85 |
| 160 | 0.0032 | 1.1 | 85 |
| 170 | 0.0065 | 1.0 | 85 |
Note: This data is illustrative and not based on actual experimental results for this compound.
The reaction order (n) often deviates from simple integer values in complex crosslinking systems due to the multiple reactions occurring simultaneously (propagation, cyclization, crosslinking) and the changes in the physical state of the system. The activation energy (Ea) provides insight into the temperature sensitivity of the reaction.
Further detailed research findings on the specific kinetic parameters for this compound are necessary to build a comprehensive understanding of its polymerization and crosslinking behavior. Such studies would involve systematic investigations using various peroxide initiators at different concentrations and temperatures, coupled with advanced analytical techniques to characterize the evolving polymer network structure.
Polymerization and Copolymerization Science Involving Tetraallyl Pyromellitate
Homopolymerization Characteristics
The homopolymerization of polyfunctional allyl compounds like tetraallyl pyromellitate is generally less favored compared to their use as crosslinkers. Allyl monomers are known for their propensity to undergo degradative chain transfer, a process where a growing polymer chain abstracts a hydrogen atom from an allyl monomer, leading to a stable, less reactive allyl radical. This process can terminate the polymerization of one chain and initiate a new, shorter one, often resulting in low molecular weight oligomers rather than high polymers.
Copolymerization with Various Vinyl Monomers
This compound is noted for its ability to be copolymerized with various vinyl monomers to introduce crosslinks and modify polymer properties. The incorporation of this tetrafunctional monomer can significantly impact the thermal stability, mechanical strength, and solvent resistance of the resulting copolymer. By adjusting the concentration of this compound, the degree of crosslinking in the final polymer can be controlled.
Despite its utility as a crosslinking comonomer, detailed quantitative data, such as reactivity ratios for its copolymerization with common vinyl monomers like styrene (B11656), methyl methacrylate, or vinyl acetate (B1210297), are not available in published research. Reactivity ratios are crucial for predicting the composition of a copolymer from the monomer feed and for understanding the distribution of monomer units along the polymer chain. Without this data, a detailed analysis of the copolymer structure remains speculative. The general expectation is that due to the lower reactivity of allyl groups compared to many vinyl monomers, this compound would be incorporated into the copolymer chains, forming crosslinks between them.
The properties of copolymers containing this compound are directly related to the extent of crosslinking. Increased concentrations of the crosslinker would generally lead to:
Increased Hardness and Modulus: The formation of a rigid three-dimensional network restricts chain mobility.
Improved Thermal Stability: The crosslinked structure enhances the material's resistance to deformation at elevated temperatures.
Reduced Solubility and Swelling: The covalent network prevents the polymer chains from dissolving in solvents, although they may swell.
Increased Brittleness: High crosslink densities can lead to a decrease in elongation at break and toughness.
A summary of expected qualitative effects of copolymerizing this compound with vinyl monomers is presented below.
| Property | Effect of Increasing this compound Concentration |
| Crosslink Density | Increases |
| Hardness | Increases |
| Tensile Modulus | Increases |
| Thermal Stability | Increases |
| Solvent Resistance | Increases |
| Solubility | Decreases |
| Elongation at Break | Decreases |
Interpenetrating Polymer Networks (IPNs) Incorporating this compound
Interpenetrating Polymer Networks (IPNs) are polymer blends where at least one polymer network is synthesized or crosslinked in the immediate presence of the other. This results in a structure where the two polymer networks are physically entangled but not covalently bonded to each other.
Patent literature suggests the potential use of this compound in the formation of IPNs. In such a system, this compound could be used to form one of the crosslinked networks. For example, a vinyl monomer could be polymerized and crosslinked with this compound to form the first network. Subsequently, a second monomer system could be swollen into the first network and polymerized and crosslinked in situ to form the second network, thus creating an IPN.
However, specific examples and detailed research findings on the synthesis, morphology, and properties of IPNs explicitly incorporating this compound are not documented in the available scientific literature. The properties of such an IPN would be dependent on the properties of the individual polymer networks, the ratio of the two polymers, and the degree of interpenetration.
Crosslinking Chemistry and Engineering Applications of Tetraallyl Pyromellitate
Role as a Crosslinking Coagent in Diverse Polymer Systems
Tetraallyl pyromellitate functions as a highly effective crosslinking coagent, particularly in peroxide-initiated or radiation-curing systems. When incorporated into a polymer matrix, its allyl groups readily participate in free-radical reactions. The initiator (e.g., peroxide) abstracts a hydrogen atom from the polymer backbone, creating a macroradical. This macroradical can then add across one of the double bonds of the this compound molecule. Due to its tetrafunctionality, a single molecule of this compound can react with up to four different polymer chains, creating a strong and stable crosslinked network.
The use of coagents like this compound is crucial for improving the efficiency of the crosslinking process. They can increase the state of cure, leading to enhanced physical properties of the final product. The specific structure of the coagent influences both the cure kinetics and the ultimate properties of the vulcanizate.
Crosslinking of Specific Polymer Matrices with this compound
The versatile reactivity of this compound allows for its application in a wide range of polymer systems, each benefiting from the formation of a crosslinked network in different ways.
Vinylidene Fluoride (B91410) Copolymers
Vinylidene fluoride (VDF) copolymers are a class of fluoropolymers known for their excellent chemical resistance, thermal stability, and unique electrical properties. However, for certain high-performance applications, their mechanical properties and resistance to deformation under load need to be enhanced. Crosslinking is a key method to achieve this improvement.
While various methods exist for crosslinking VDF-containing fluoropolymers, including the use of diamines, aromatic polyhydroxy compounds, and peroxide systems with coagents, the specific use of this compound is targeted at creating a robust network. The crosslinking of VDF copolymers with a coagent like triallyl isocyanurate, which is structurally similar to this compound, has been shown to proceed via a free-radical mechanism initiated by peroxides. This process leads to a vulcanizate with improved properties. Although detailed research findings specifically on this compound with VDF copolymers are not extensively documented in publicly available literature, the principles of coagent-assisted peroxide curing are directly applicable.
Ethylene Vinyl Acetate (B1210297) (EVA) Copolymers and Foam Compositions
Ethylene vinyl acetate (EVA) is a copolymer widely used in the production of foams for applications such as shoe soles, packaging, and sports equipment, valued for its flexibility and resilience. The properties of EVA foams are significantly influenced by the crosslinking process. Chemical crosslinking, often achieved with peroxides, increases the melt viscosity of the EVA at high temperatures, which is crucial for trapping the gas generated by a blowing agent in stable, uniform cells.
The addition of a crosslinking coagent is common in EVA foam formulations to control the crosslinking density and, consequently, the foam's mechanical properties. The concentration of the crosslinking agent is a critical parameter; insufficient crosslinking leads to unstable cells and non-uniform foam, while excessive crosslinking can restrict foam expansion, resulting in higher density.
The mechanical behavior of closed-cell EVA foam is characterized by its stress-strain curve, which typically shows an initial linear elastic region, a plateau of deformation, and a final densification region. The properties are dependent on the foam's density and the degree of crosslinking.
Below is a table summarizing the effect of crosslinking on the properties of EVA, which illustrates the general principles applicable when using a coagent like this compound.
| Property | Uncrosslinked EVA | Crosslinked EVA |
| Melt Strength | Low | High |
| Cell Structure in Foam | Non-uniform, coarse | Uniform, fine |
| Tensile Strength | Lower | Higher |
| Compression Set | Higher | Lower |
| Thermal Stability | Lower | Higher |
Unsaturated Film-Forming Copolymers (e.g., Polybutadiene (B167195) Fragments)
Unsaturated polymers, such as those containing polybutadiene fragments, are characterized by the presence of double bonds in their backbone, which serve as active sites for crosslinking. This process, often referred to as vulcanization, transforms the tacky, low-strength raw polymer into a strong, elastic material. Peroxide curing is a common method for crosslinking these polymers, and the efficiency of this process can be significantly enhanced by the use of coagents.
Coagents with multiple reactive sites, such as this compound, can participate in the peroxide-initiated reactions to increase the crosslink density. The mechanism involves the formation of polymer radicals that can add to the allyl groups of the coagent, creating a bridge between polymer chains. While specific studies detailing the use of this compound in polybutadiene-based film-forming applications are limited in the reviewed literature, the fundamental chemistry of coagent-assisted peroxide curing of unsaturated elastomers is well-established. The use of coagents is known to improve the state of cure and the final mechanical properties of the crosslinked rubber.
Hydroxyl-Terminated (Meth)acrylic Polymers
Hydroxyl-terminated (meth)acrylic polymers are prepolymers that possess hydroxyl (-OH) functional groups at the ends of their chains. These functional groups provide reactive sites for crosslinking, allowing for the formation of durable polymer networks. These materials are used in a variety of applications, including coatings, adhesives, and sealants.
While the primary curing mechanism for these polymers often involves reaction of the hydroxyl groups with other functional groups like isocyanates or epoxides, they can also be modified to incorporate other reactive moieties for different curing chemistries. For instance, the hydroxyl groups can be reacted to introduce vinyl or allyl functionality, which can then be crosslinked via free-radical polymerization. In such a scenario, a multifunctional coagent like this compound could be used to enhance the crosslinking density and the final properties of the cured material. The crosslinking of poly(methyl methacrylate) (PMMA), a related acrylic polymer, is a known method to improve its mechanical and thermal properties.
Unsaturated Polyester (B1180765) Resins
Unsaturated polyester resins (UPRs) are thermosetting polymers that are crosslinked to create a durable, rigid network. While common crosslinking agents for UPRs include styrene (B11656) and various acrylates, polyfunctional allyl esters like this compound can also be employed as modifiers in these resin systems. The incorporation of such multi-functional crosslinkers can enhance the heat resistance, mechanical properties, and chemical resistance of the cured polyester.
Allyl-Containing Epoxy Resin Systems
In the realm of epoxy resins, this compound can act as a modifier. Epoxy systems are versatile thermosets, and their properties can be tailored by the choice of curing agents and modifiers. The addition of compounds with multiple reactive sites, such as this compound, can influence the crosslinking network and the ultimate performance of the cured epoxy material.
Amphoteric Polyacrylamide Systems
This compound is identified as a potential tetrafunctional monomer for use in the synthesis of polyacrylamide resins. In the creation of hydrogels and other crosslinked polyacrylamide structures, a crosslinking agent is essential to form the three-dimensional network that gives the material its characteristic properties. The amount of the crosslinking agent is typically in the range of 0.01 to 2.0% by weight relative to the total weight of the monomers justia.com. The use of a tetrafunctional crosslinker like this compound can contribute to the formation of a densely crosslinked network.
Water-Swellable Elastomer Compositions
In the formulation of specialized elastomers, such as those for laminate compositions, aromatic polyfunctional allyl esters are utilized. This compound is cited as a specific example of such a compound that can be incorporated into compositions containing polymers like epichlorohydrin (B41342) polymer epo.orgepo.org. These crosslinking agents are crucial for developing the desired network structure and properties of the final elastomer.
Influence of this compound Concentration on Crosslinking Degree and Network Formation
The concentration of the crosslinking agent is a critical parameter that dictates the final properties of a thermoset polymer. In conductive polymer compositions, this compound is mentioned as a crosslinking promoter. The density of the crosslinking has a substantial effect on the electrical resistance-temperature characteristics of the material google.com.
Generally, an increase in the concentration of a crosslinking agent leads to a higher crosslink density. This, in turn, influences several material properties as outlined in the table below, based on general principles of polymer chemistry.
| Property | Effect of Increasing Crosslinker Concentration |
| Crosslink Density | Increases |
| Tensile Strength | Generally Increases |
| Hardness | Increases |
| Swelling | Decreases |
| Elongation at Break | Decreases |
| Glass Transition Temperature (Tg) | Generally Increases |
This table represents general trends in polymer science and is not based on specific data for this compound.
The slope of the resistance-temperature relationship above the switching temperature (Ts) in a PTC (Positive Temperature Coefficient) material is a strong function of the crosslinking density; a higher density results in a steeper slope google.com. This indicates that by controlling the concentration of a coagent like this compound, the performance of the PTC device can be precisely tuned.
Materials Science and Engineering Implications of Tetraallyl Pyromellitate Modified Systems
Enhancement of Mechanical Performance and Structural Integrity of Crosslinked Materials
The introduction of tetraallyl pyromellitate into polymer matrices is a potent method for improving their mechanical strength and structural integrity. google.com As a polyfunctional crosslinking agent, it can create a dense three-dimensional network within the polymer. This process of crosslinking, often induced by radiation, transforms the material's properties by linking the individual polymer chains together. google.comjustia.com
The enhanced structural integrity is particularly evident at elevated temperatures. For instance, in fluorocarbon polymers, the use of crosslinking agents like this compound leads to a substantial improvement in mechanical performance at high temperatures. google.com This is attributed to the high concentration of crosslinks achieved, which increases the material's resistance to elastic deformation well above its normal melting point. google.com A modulus test conducted at 320°C on such a crosslinked polymer demonstrates significantly higher values, indicating a greater degree of crosslinking and reinforcement. google.com The resulting thermoset material exhibits enhanced resistance to breakage and overexpansion, making it suitable for demanding applications. google.com
This improvement stems from the conversion of a thermoplastic material into a thermoset, which possesses superior resistance to heat and deformation. google.comyoutube.com The crosslinked network provides the structural integrity necessary to withstand mechanical stress, preventing the polymer chains from sliding past one another. uc.ptmdpi.com
| Property | Uncrosslinked Polymer (Thermoplastic) | Crosslinked Polymer (Thermoset) | Scientific Rationale |
|---|---|---|---|
| Tensile Strength | Lower | Higher | Covalent crosslinks prevent chain slippage under load. |
| High-Temperature Modulus | Low (melts) | Significantly Higher | The 3D network maintains structural integrity above the base polymer's melting point. google.com |
| Creep Resistance | Poor | Excellent | The permanent, rigid network structure resists long-term deformation under load. youtube.com |
| Structural Integrity | Moderate | Enhanced | Irradiation with the reactive monomer preferentially crosslinks segments to provide enhanced integrity. google.com |
Modulating Permeability and Chemical Resistance through Crosslinking
Crosslinking polymers with this compound significantly enhances their chemical resistance and reduces their permeability. justia.comeverythinginsidethefence.com Chemical resistance refers to a material's ability to withstand contact with chemical substances without undergoing deleterious changes such as swelling, embrittlement, discoloration, or disintegration. dailove.comaaesi.com Permeation is the process by which a chemical moves through a material on a molecular level, involving absorption, diffusion, and desorption. syr.edushowagroup.com
The formation of a dense, crosslinked network structure by this compound is key to these improvements. This network physically restricts the penetration and diffusion of solvent molecules into the polymer matrix. everythinginsidethefence.com By reducing the free volume and impeding the mobility of the polymer chains, the crosslinks lower the rate at which chemicals can be absorbed and migrate through the material. syr.edu
This enhanced resistance to chemical degradation is crucial for applications where materials are exposed to corrosive environments. justia.com For example, the crosslinking of fluorocarbon polymers, which already possess a degree of chemical inertness, can be further enhanced to create materials for seals, gaskets, and wire insulation that must perform reliably in harsh chemical and thermal conditions. google.com The reduced permeability is also beneficial in applications such as protective coatings and membranes. everythinginsidethefence.com
Development of Thermoset Polymers from Thermoplastics for Enhanced Properties
A significant application of this compound is in the conversion of thermoplastics into thermoset polymers. justia.com Thermoplastics are polymers that can be repeatedly softened by heating and hardened by cooling, a reversible physical process. youtube.comyoutube.com Thermosets, in contrast, are polymers that undergo an irreversible chemical reaction (curing or crosslinking) to form a permanent, rigid, and heat-resistant network. youtube.comresearchgate.net
This transformation is achieved by blending the thermoplastic polymer with this compound and then applying an energy source, such as radiation, to initiate the crosslinking reaction. google.comjustia.com The four reactive allyl groups on the this compound molecule allow it to form multiple covalent bonds, effectively "setting" the polymer into a thermoset structure. google.com
The resulting thermoset material exhibits properties superior to the original thermoplastic, including:
Enhanced Thermal Stability: The material no longer melts upon heating and shows greater resistance to thermal degradation. justia.com
Improved Mechanical Properties: The crosslinked structure provides higher strength and excellent resistance to creep and deformation. youtube.com
Increased Chemical Resistance: The dense network structure prevents swelling and degradation when exposed to chemicals. justia.comyoutube.com
This process allows for the "upgrading" of commodity or engineering thermoplastics for use in more demanding environments where the properties of thermosets are required. researchgate.net
Applications in Specialized Advanced Materials
The unique properties imparted by this compound make it a valuable component in the formulation of various specialized and advanced materials.
This compound is utilized in the production of high-performance resins for laminates used in the electronics industry, particularly for printed wiring boards (PWBs). googleapis.comjustia.com A PWB is a laminated structure made of insulating layers and conductive copper patterns that connect electronic components. wikipedia.orgmulti-circuit-boards.eu
In this application, this compound can be incorporated into epoxy resin formulations. googleapis.com The resulting crosslinked resin system serves as the dielectric matrix in the laminate, which is typically reinforced with glass fabric (e.g., in FR-4 type boards). researchgate.net The inclusion of allyl-containing compounds like this compound offers several advantages over standard resins:
Higher Glass Transition Temperature (Tg): The Tg is increased by 30-50°C compared to standard epoxy resins, meaning the material retains its rigidity at higher operating temperatures. googleapis.com
Improved Thermal Resistance: The laminates exhibit better resistance to the short, intense temperature increases experienced during soldering processes. googleapis.comelectronics.org
Enhanced Dielectric Properties: The crosslinked structure contributes to stable dielectric performance, which is critical for signal integrity in high-frequency circuits. googleapis.com
These improvements lead to more reliable and higher-performing PWBs suitable for demanding electronic applications. dupont.com
This compound finds a role in the design of polymer-based Positive Temperature Coefficient (PTC) materials. researchgate.net PTC materials are composites that exhibit a sharp, non-linear increase in electrical resistivity when their temperature rises past a specific point, known as the Curie temperature. mdpi.comgoogle.com They are commonly used in self-regulating heaters and overcurrent protection devices. mdpi.comcelanese.com
A typical polymer-based PTC device consists of a conductive filler, such as carbon black, dispersed within a polymer matrix. mdpi.com The use of a crosslinking agent like this compound is crucial for establishing a stable and robust polymer matrix. The crosslinked structure provides the necessary mechanical integrity to the composite, especially during the thermal expansion that occurs near the Curie temperature, which is fundamental to the PTC effect. By creating a stable matrix, this compound can help in achieving a higher PTC intensity—the magnitude of the resistance change—and improved repeatability of the PTC behavior over many thermal cycles. researchgate.netmdpi.com
This compound is also used to modify segmented and block copolymers. google.com These polymers consist of two or more chemically distinct polymer chains (or segments) linked together. researchgate.netaps.org Due to the incompatibility of the different blocks, they often self-assemble into ordered, nanometer-scale structures (e.g., spheres, cylinders, or lamellae), which gives them a unique combination of properties, such as the elasticity of rubber and the processability of thermoplastics. mdpi.com
Contributions to Polymer Foam Properties and Shrinkage Reduction
This compound, a tetrafunctional monomer, plays a significant role as a crosslinking agent in the formulation of polymer foams, contributing to their structural integrity and potentially mitigating shrinkage. Its utility in this capacity has been noted in the production of rigid plastic foams.
In the context of foam production, particularly those based on polyvinylchloride, this compound has been identified as a key component. google.com The incorporation of such a polyfunctional monomer is crucial for creating a three-dimensional polymer network. This network enhances the mechanical strength and thermal stability of the resulting foam. The formation of covalent bonds between polymer chains, facilitated by the allyl groups of this compound, leads to a more robust and dimensionally stable structure. specialchem.com
While direct research detailing this compound's specific impact on shrinkage reduction is limited, its function as a crosslinking agent is inherently linked to this property. Polymer foam shrinkage often occurs due to inadequate curing or the collapse of cell structures. google.com By creating a more extensively crosslinked network, this compound can enhance the foam's resistance to the internal stresses that lead to shrinkage during and after the foaming process. The resulting thermosetting nature of the crosslinked polymer provides greater dimensional stability compared to linear, thermoplastic polymers. specialchem.com
Additionally, certain compounds with similar reactive groups are utilized as foaming agents in polymer synthesis. fujifilm.com This suggests that this compound might also contribute to the foaming process itself, beyond its primary role as a crosslinker.
Table 1: Role of this compound in Polymer Foam Formulation
| Application Area | Polymer System | Function of this compound | Reference |
| Hard Plastic Foams | Polyvinylchloride-based | Component in the formulation | google.com |
| General Polymer Synthesis | Various | Potential as a foaming agent | fujifilm.com |
| General Polymer Foams | Various | Crosslinking agent to improve stability | specialchem.com |
Development of Hydrophilic Coatings for Specialty Applications
This compound has been identified as a valuable component in the formulation of hydrophilic coatings, particularly for specialty applications in the medical field. Its role as a crosslinking agent is critical in creating durable and effective coatings for intracorporeal devices.
A significant application of this compound is in the development of hydrophilic coatings for medical devices such as balloon catheters used for angioplasty. google.com These coatings are designed to become lubricious when in contact with bodily fluids, which reduces the coefficient of friction and facilitates the easy insertion and positioning of the device within blood vessels. google.com
In these coating formulations, this compound is used as a crosslinking agent. google.com The crosslinking process, which can be initiated by methods such as irradiation, creates a stable and durable coating that adheres well to the polymer substrate of the medical device. The presence of a crosslinked network ensures that the hydrophilic coating remains intact and functional during its use.
The general principle behind such coatings involves creating a surface that readily attracts and holds water molecules, thereby making it more wettable. While some materials are inherently hydrophilic, many polymers used in medical devices are hydrophobic. scirp.org Surface modification through the application of a coating containing hydrophilic polymers and a crosslinker like this compound is a common strategy to impart the desired surface properties. google.comscirp.org
Table 2: Application of this compound in Hydrophilic Coatings
| Application | Device Example | Function of this compound | Benefit of Coating | Reference |
| Intracorporeal Medical Devices | Balloon Catheters | Crosslinking Agent | Reduced friction, increased lubricity | google.com |
| High Voltage Electrical Insulation | - | Potential component for surface modification | To make the surface more hydrophilic | justia.com |
Advanced Characterization Methodologies for Tetraallyl Pyromellitate and Its Polymer Systems
Spectroscopic Analysis of Tetraallyl Pyromellitate and Related Polymer Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. organicchemistrydata.org By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. mdpi.com
In the ¹H NMR spectrum of this compound, specific proton signals corresponding to the aromatic ring and the allyl groups are observed. The aromatic protons typically appear in the downfield region, while the allyl group protons, including the vinyl and methylene (B1212753) protons, resonate at characteristic chemical shifts.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the allyl groups. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | ~8.0-8.5 | ~130-140 |
| -CH₂- (Allyl) | ~4.8-5.0 | ~65-70 |
| =CH- (Allyl) | ~5.9-6.2 | ~130-135 |
| =CH₂ (Allyl) | ~5.2-5.5 | ~118-122 |
| C=O (Ester) | - | ~163-165 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
During polymerization, NMR can track the disappearance of the vinyl proton and carbon signals of the allyl groups, providing quantitative data on the extent of the reaction and the formation of the polymer backbone.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups and monitoring the polymerization of this compound. rockymountainlabs.comspectroscopyonline.com The FTIR spectrum of the monomer exhibits characteristic absorption bands corresponding to its molecular structure. piketech.com
Key vibrational bands for this compound include:
C=O stretching: A strong band around 1720-1740 cm⁻¹, indicative of the ester carbonyl groups.
C=C stretching: A band around 1645 cm⁻¹, corresponding to the allyl double bonds.
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
C-O stretching: Bands in the 1100-1300 cm⁻¹ region, associated with the ester linkage.
=C-H bending (out-of-plane): Bands around 920-1000 cm⁻¹, characteristic of the allyl groups.
The progress of polymerization can be monitored by observing the decrease in the intensity of the C=C stretching band of the allyl groups as they react to form the polymer network. marshall.edu This makes FTIR a valuable tool for kinetic studies of the crosslinking process. rockymountainlabs.com
Table 2: Key FTIR Absorption Bands for this compound and Its Polymerization
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| Ester C=O | 1720-1740 | Remains constant during polymerization |
| Allyl C=C | ~1645 | Decreases as polymerization proceeds |
| Aromatic C=C | 1450-1600 | Structural fingerprint |
| C-O (Ester) | 1100-1300 | Structural fingerprint |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands arising from the π-π* transitions of the aromatic ring and the n-π* transitions of the carbonyl groups. ej-eng.orgconicet.gov.ar
The aromatic core of pyromellitic acid typically shows strong absorption in the UV region. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the aromatic ring. conicet.gov.ar While UV-Vis is less commonly used for monitoring the polymerization of this compound compared to FTIR or NMR, it can be employed to study changes in conjugation and electronic structure that may occur during the process. libretexts.org
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR and is particularly sensitive to non-polar bonds. semi.ac.cnspecialchem.com For this compound, the C=C stretching vibration of the allyl groups gives a strong Raman signal, making it an excellent method for monitoring polymerization. horiba.comazom.com
Key Raman bands for this compound include:
C=C stretching (allyl): A strong, sharp band around 1645 cm⁻¹.
Aromatic ring vibrations.
C=O stretching.
Similar to FTIR, the decrease in the intensity of the allyl C=C stretching band can be used to follow the kinetics of the crosslinking reaction. azom.com Raman spectroscopy's ability to be used with aqueous samples and through glass or polymer containers makes it suitable for in-situ monitoring of polymerization reactions. renishaw.com
Table 3: Comparison of Spectroscopic Techniques for Analyzing this compound
| Technique | Information Provided | Application in Polymer Systems |
| NMR | Detailed molecular structure, atomic connectivity | Quantifying monomer conversion, structural analysis of polymers |
| FTIR | Presence of functional groups | Monitoring polymerization kinetics by tracking functional group changes |
| UV-Vis | Electronic transitions, conjugation | Studying changes in electronic structure |
| Raman | Vibrational modes, especially non-polar bonds | Monitoring polymerization via C=C bond disappearance, in-situ analysis |
Rheological Characterization of Crosslinking Processes (e.g., Gelation Studies)
Rheology, the study of the flow and deformation of matter, is crucial for understanding the crosslinking process of this compound. tripod.com As the monomer polymerizes, it transitions from a liquid to a solid-like gel, and rheological measurements can precisely track this transformation. nih.gov
Gelation studies often involve monitoring the storage modulus (G') and the loss modulus (G'') as a function of time. tripod.com
Storage Modulus (G'): Represents the elastic component of the material and is a measure of the energy stored during deformation.
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat.
The gel point, the point at which a continuous network forms throughout the material, is often identified as the crossover point where G' equals G''. mdpi.com Time-resolved rheometry allows for the continuous monitoring of these moduli during the curing reaction. tripod.com
The gelation behavior of systems similar to this compound can be influenced by factors such as temperature and the concentration of reactants. researchgate.net For example, at higher temperatures, the gel point may be reached more quickly. mdpi.com The evolution of the dynamic moduli provides valuable information about the kinetics of crosslinking and the development of the polymer network structure. tripod.com
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are essential for characterizing the thermal properties and stability of this compound and its resulting polymers. mooreanalytical.comlucideon.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. umd.edu This technique is used to determine the thermal stability and decomposition profile of the material. For this compound polymers, TGA can reveal the onset temperature of decomposition and the amount of residual char at high temperatures, providing insights into the material's thermal resistance. slideshare.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mooreanalytical.com DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). slideshare.net For the crosslinked polymer of this compound, DSC can be used to determine its Tg, which is a critical parameter related to the material's mechanical properties and service temperature. Exothermic peaks in a DSC scan of the monomer can indicate the temperature range over which polymerization occurs. lucideon.com
Table 4: Information from Thermal Analysis Techniques
| Technique | Measurement | Information Obtained for this compound Systems |
| TGA | Mass vs. Temperature | Thermal stability, decomposition temperatures, char yield |
| DSC | Heat Flow vs. Temperature | Glass transition temperature (Tg), polymerization exotherm, melting/crystallization behavior |
Theoretical and Computational Chemistry Approaches to Tetraallyl Pyromellitate Systems
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are a fundamental tool for investigating the mechanisms of chemical reactions. researchgate.netchemicalbook.com By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and map out the potential energy surface of a reaction, identifying transition states and reaction intermediates. This allows for the elucidation of detailed reaction pathways and the calculation of activation energies, which are crucial for understanding reaction kinetics.
For tetraallyl pyromellitate, quantum calculations can be applied to several key processes. The synthesis of the monomer itself, typically through the esterification of pyromellitic dianhydride with allyl alcohol, can be modeled. Calculations could compare different catalytic pathways, for instance, acid-catalyzed versus uncatalyzed mechanisms, to determine the most energetically favorable route.
The primary application, however, is in understanding the curing or crosslinking process. The polymerization of the four allyl groups on each this compound molecule proceeds via a free-radical mechanism. Quantum chemical calculations can be used to model:
Initiation: The decomposition of a chemical initiator to form primary radicals.
Propagation: The addition of a radical to one of the allyl double bonds of the monomer, and the subsequent addition of this new radical to another monomer.
Chain Transfer: The transfer of a radical from a growing polymer chain to a monomer, solvent, or other species.
Termination: The combination or disproportionation of two radicals to end the polymerization process.
By calculating the energies of the transition states for these elementary steps, researchers can predict the likelihood of each event, offering a microscopic view of the polymerization kinetics. researchgate.net For example, a study might use Density Functional Theory (DFT) to model the addition of a hydroxyl radical to an allyl group, as illustrated in the hypothetical data below.
Table 1: Illustrative DFT Calculation Results for the Initial Propagation Step of this compound Polymerization This table is a hypothetical representation of data that would be generated from such a study.
| Reaction Step | Method/Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) | Barrier Height (kcal/mol) |
| Radical addition to C=C | M06-2X/def2-TZVP | -21.5 | -10.2 | 5.8 |
| H-abstraction from allyl | M06-2X/def2-TZVP | -15.3 | -4.1 | 8.1 |
These computational approaches enable the systematic prediction of reaction pathways without the need for extensive, time-consuming experiments. chemicalbook.com
Molecular Dynamics Simulations of Crosslinking Network Formation
While quantum mechanics is ideal for detailing individual reaction steps, Molecular Dynamics (MD) simulations are better suited for modeling the collective behavior of thousands or millions of atoms over time. This makes MD the primary tool for simulating the physical process of polymer network formation. In this approach, atoms are treated as classical particles moving according to Newton's laws of motion, with forces between them described by a "force field."
For this compound, an MD simulation would start with a "simulation box" containing a specified number of monomer molecules and initiator molecules at a given temperature and pressure. The simulation then proceeds in time steps, tracking the position and velocity of every atom. A reactive force field or a multi-step crosslinking algorithm is used to model the formation of covalent bonds when reactive sites (the allyl groups) come within a certain distance and orientation of each other.
As the simulation runs, a crosslinked network gradually forms, mimicking the real-world curing process. These simulations provide critical insights into the evolving architecture of the polymer network, such as:
Gel Point: The point at which a single, continuous network spans the entire simulation box.
Crosslink Density: The number of effective crosslinks per unit volume, which directly influences the material's mechanical properties.
Network Heterogeneity: The spatial variation in crosslink density, which can create regions of high and low stiffness within the material.
Volumetric Shrinkage: The reduction in volume as loose monomers are converted into a densely packed, covalently bonded network.
Table 2: Illustrative Data from an MD Simulation of this compound Curing This table is a hypothetical representation of data that would be generated from such a study.
| Curing Conversion (%) | Crosslink Density (mol/cm³) | Average Cluster Size | Volumetric Shrinkage (%) | Predicted Young's Modulus (GPa) |
| 20 | 0.0005 | 8 | 1.1 | 0.2 |
| 40 | 0.0012 | 25 | 2.5 | 0.8 |
| 60 (Gel Point) | 0.0021 | 850 (spanning) | 4.3 | 1.9 |
| 80 | 0.0030 | 1500 (spanning) | 6.0 | 3.1 |
| 95 | 0.0035 | 1500 (spanning) | 6.8 | 3.8 |
These simulations bridge the gap between individual chemical reactions and the macroscopic properties of the final material, providing a dynamic picture of network formation.
Structure-Property Relationship Modeling for this compound-Modified Polymers
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical or machine learning approach used to correlate the chemical structure of a molecule with its macroscopic properties. The fundamental hypothesis is that the structural features of a polymer's repeating unit determine the bulk properties of the material. For polymers modified with this compound, QSPR can be a powerful tool for predicting material performance without the need to synthesize and test every possible formulation.
The QSPR modeling process involves several key steps:
Data Collection: A dataset is assembled containing the chemical structures of a series of related polymers and their experimentally measured properties (e.g., glass transition temperature, tensile strength, thermal stability).
Descriptor Calculation: The chemical structures are converted into a set of numerical values known as molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing connectivity), and quantum-chemical descriptors (e.g., dipole moment).
Model Building: A mathematical model is created using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms (like genetic function approximation) to find the best correlation between the descriptors and the property of interest.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted to the training data.
In the context of this compound, a QSPR study could be designed to understand how its inclusion in a copolymer affects a specific property. For instance, researchers might synthesize a series of copolymers with varying amounts of this compound and another monomer, then measure their glass transition temperatures (Tg). A QSPR model could then be developed to predict the Tg based on descriptors calculated for the polymer's repeating unit.
Table 3: Illustrative Descriptors and Data for a QSPR Model of Glass Transition Temperature (Tg) This table is a hypothetical representation of data that would be generated from such a study.
| Polymer Formulation | Mole Fraction of this compound | Molecular Weight of Repeating Unit (Descriptor 1) | Free Volume (Descriptor 2) | Experimental Tg (°C) | Predicted Tg (°C) |
| A | 0.1 | 250.2 | 0.155 | 135 | 133 |
| B | 0.2 | 288.3 | 0.148 | 152 | 155 |
| C | 0.3 | 326.4 | 0.141 | 171 | 169 |
| D | 0.4 | 364.4 | 0.135 | 185 | 188 |
| E | 0.5 | 402.5 | 0.129 | 203 | 201 |
Such models are invaluable for materials discovery, allowing for the rapid screening of potential polymer structures and formulations to identify candidates with desired properties, thereby accelerating the development cycle.
Concluding Remarks and Future Research Perspectives on Tetraallyl Pyromellitate
Current Gaps in Understanding and Knowledge
A comprehensive review of the existing scientific literature reveals significant gaps in the understanding of tetraallyl pyromellitate. While its existence is noted, particularly as a tetrafunctional crosslinking agent, there is a notable absence of dedicated research into its fundamental chemical and physical properties. Key areas where knowledge is lacking include:
Synthesis and Purification: Detailed and optimized synthesis protocols for this compound are not readily available. Information regarding reaction yields, purification methods, and the characterization of potential impurities is scarce.
Physicochemical Properties: A thorough documentation of its basic physicochemical properties—such as melting point, boiling point, density, and solubility in various solvents—is not present in the accessible literature.
Polymerization Kinetics: There is a lack of in-depth studies on the homopolymerization and copolymerization kinetics of this compound. Understanding its reactivity ratios with other monomers is crucial for designing copolymers with specific properties.
Detailed Polymer Characterization: While it is used as a crosslinking agent, there is limited information on the properties of polymers where this compound is a significant component. This includes a lack of comprehensive data on the thermal, mechanical, and dielectric properties of its homopolymers or copolymers.
Structure-Property Relationships: The relationship between the concentration of this compound in a polymer matrix and the resulting network structure and macroscopic properties has not been systematically investigated.
Emerging Trends in Polyfunctional Monomer Research
The broader field of polyfunctional monomer research is currently driven by several key trends that could inform future studies on this compound. These trends are largely focused on the development of advanced materials with tailored functionalities.
One major trend is the pursuit of high-performance polymers for demanding applications in aerospace, automotive, and electronics. This involves creating materials with superior thermal stability, mechanical strength, and chemical resistance. The rigid aromatic core of this compound suggests it could be a valuable building block in this context.
Another significant area is the development of "smart" or functional polymers that respond to external stimuli. Research into incorporating specific chemical moieties to create materials for sensors, drug delivery systems, or self-healing applications is a growing field.
Furthermore, there is a strong push towards sustainability in polymer science . This includes the development of bio-based monomers and polymers, as well as designing polymers for easier recycling or degradation. Investigating the synthesis of this compound from renewable resources or designing polymers based on it that are more environmentally friendly would align with this trend.
Finally, advancements in polymer synthesis and processing , such as controlled radical polymerization techniques and additive manufacturing (3D printing), are enabling the creation of complex polymer architectures with precisely controlled network structures. Applying these techniques to monomers like this compound could unlock new material properties and applications.
Potential for Novel this compound Derivatives and Applications
The chemical structure of this compound offers several avenues for the creation of novel derivatives with tailored properties. Modifications could be targeted at either the allyl groups or the central pyromellitate core.
Modification of Allyl Groups: The reactivity of the allyl groups could be altered to control polymerization behavior. For instance, partial epoxidation of the double bonds could introduce a dual-curing mechanism (e.g., free radical and cationic polymerization), leading to interpenetrating polymer networks with unique properties.
Modification of the Aromatic Core: Introducing different functional groups onto the benzene (B151609) ring could significantly impact the properties of the resulting polymers. For example, halogenation could enhance flame retardancy, while sulfonation could introduce ion-exchange capabilities or improve conductivity.
Hybrid Monomers: It is conceivable to synthesize derivatives where the four ester groups are not all allyl groups. For example, creating a mixed ester with both allyl and other functional groups (e.g., acrylic, methacrylic, or long-chain alkyl groups) could provide a versatile monomer for creating polymers with a combination of properties, such as improved flexibility or impact strength. Research has shown that curing agents with methacrylic groups tend to facilitate faster crosslinking compared to their allylic counterparts.
These potential derivatives could find applications in a variety of advanced material systems:
High-Density Data Storage: The rigid, aromatic structure could be beneficial in the development of materials with specific dielectric properties for electronic components.
Advanced Composites: As a crosslinking agent, its derivatives could be used to create robust matrices for fiber-reinforced composites with enhanced thermal and mechanical performance.
Functional Coatings: The tetrafunctional nature allows for the formation of highly crosslinked networks, which are desirable for durable and chemically resistant coatings. Derivatives could be designed to add functionalities like anti-fouling or anti-corrosion properties.
Membranes and Separation Media: By controlling the crosslink density, polymers based on this compound and its derivatives could be developed into membranes for gas separation or pervaporation, where the aromatic core could provide specific chemical affinities.
Future research focused on the systematic synthesis and characterization of this compound and its novel derivatives is essential to unlock its full potential in the field of polymer science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for producing tetraallyl pyromellitate with high regioselectivity and purity?
- Methodological Answer : this compound can be synthesized via esterification of pyromellitic dianhydride (PMDA) using allyl alcohol under mild conditions. Key steps include:
- Using dichloromethane/triethylamine to reversibly form monoester anhydrides .
- Sequential addition of alcohols to achieve regioselective esterification (e.g., meta vs. para diesters) .
- Orthoformate triesters for quantitative esterification under autocatalytic conditions, minimizing transesterification (<5%) .
- Validation : Purity and regiochemistry can be confirmed via crystallization (e.g., from acetic acid) and characterization by FTIR, NMR, and X-ray diffraction .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound in hybrid materials?
- Methodological Answer :
- XRD : Identifies crystallinity and phase purity in composites (e.g., incorporation into octacalcium phosphate) .
- FTIR : Detects characteristic carboxylate and allyl ester vibrations (e.g., C=O stretching at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves coordination modes in metal complexes (e.g., bridging vs. chelating carboxylates) .
Advanced Research Questions
Q. How can this compound be utilized in designing coordination polymers with tailored magnetic or catalytic properties?
- Methodological Answer :
- Hydrothermal synthesis : React pyromellitate ligands with transition metals (e.g., Co²⁺, Zn²⁺) under controlled pH to form 2D/3D frameworks .
- Counterion selection : Alkali metal ions (e.g., Na⁺, K⁺) or protonated amines can template network topology .
- Magnetic tuning : Adjust ligand-metal ratios to induce metamagnetic transitions (e.g., canted antiferromagnetism in Co-pyromellitate systems) .
- Characterization : Magnetic susceptibility measurements, heat capacity analysis, and synchrotron PXRD .
Q. What strategies mitigate data contradictions in studies of pyromellitate incorporation into biomaterials (e.g., phase impurities vs. single-phase composites)?
- Methodological Answer :
- Parameter optimization : Systematically vary pyromellitic acid concentration (e.g., ≤5 mol m⁻³) and pH (>6.0) to favor tetravalent Py⁴⁻ ions, ensuring single-phase OCP .
- Spectroscopic validation : Use ATR-FTIR to distinguish adsorbed vs. incorporated pyromellitate species .
- Competing phases : Monitor calcium pyromellitate precipitation via solubility product calculations .
Q. How does this compound enhance cross-linking efficiency in polymer networks, and what are the trade-offs in mechanical properties?
- Methodological Answer :
- Co-agent role : Acts as a tetrafunctional cross-linker in radical polymerization, improving modulus by increasing network density .
- Concentration optimization : Use 0.5–2 wt% to balance cross-linking and brittleness .
- Kinetic studies : Track gelation rates via rheometry and validate cross-link density using swelling experiments .
Q. What factors govern the enantioselective photoisomerization of chiral substrates in pyromellitate-based nanosponges?
- Methodological Answer :
- Host-guest design : Use β-cyclodextrin (β-CD) polymers cross-linked with pyromellitate to create chiral cavities .
- Solvent effects : Adjust methanol/water ratios to modulate pyromellitate conformation and ICD signals .
- Substrate binding : Prioritize hydrophobic interactions (e.g., with cyclooctene) to enhance enantioselectivity .
Data Analysis & Experimental Design
Q. How can researchers reconcile discrepancies in adsorption vs. incorporation mechanisms of pyromellitate in mineral dissolution studies?
- Methodological Answer :
- Surface-sensitive techniques : Use in situ ATR-FTIR to differentiate outer-sphere ([AlOH₂⁺…Pyr⁴⁻]) vs. inner-sphere ([Al-Pyr³⁻]) adsorption .
- Dissolution inhibition : Correlate adsorption isotherms with dissolution rates (e.g., pyromellitate reduces corundum dissolution at pH <5 via site blocking) .
Q. What computational models predict the coordination geometry of pyromellitate in metal-organic frameworks (MOFs)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
